molecular formula C14H14BrNO2S2 B4620900 5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4620900
M. Wt: 372.3 g/mol
InChI Key: KQKXGVHTGNPODL-XFXZXTDPSA-N
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Description

The compound belongs to the thiazolidinone class, known for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. Thiazolidinones are recognized for their versatility in chemical reactions and as scaffolds in drug discovery.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde with thioglycolic acid and an amine in the presence of a catalyst. This reaction forms the thiazolidinone core, which can be further modified to introduce various substituents, enhancing its biological activities (Patel et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives reveals significant features, such as a wide C-C-C angle at the methine carbon atom, linking two rings. This structural aspect influences the compound's reactivity and interaction with biological targets. Hydrogen bonding, particularly N-H...O and C-H...pi(arene) interactions, plays a crucial role in stabilizing the molecular structure and forming supramolecular assemblies (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including nucleophilic addition and electrophilic substitution, allowing for the introduction of diverse functional groups. These reactions are essential for tailoring the compound's properties for specific biological activities (Mataka et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the substituents on the thiazolidinone ring. These properties are critical for determining the compound's suitability in pharmaceutical formulations and its bioavailability (Yahiaoui et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are significantly affected by the thiazolidinone core and the nature of its substituents. These properties are pivotal in mediating the compound's biological activities and its potential as a lead compound in drug development (Trotsko et al., 2018).

Scientific Research Applications

Photodynamic Therapy Applications The compound's analogs have been explored for their applicability in photodynamic therapy (PDT), particularly due to their high singlet oxygen quantum yield. Such compounds, including zinc phthalocyanines substituted with new Schiff base groups, exhibit excellent properties as photosensitizers for PDT, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity Several derivatives of the compound have shown notable antibacterial activities, particularly against Gram-positive bacterial strains. This activity is attributed to the structural features of these compounds, such as the presence of electron-withdrawing substituents on the phenyl ring, indicating their potential as antimicrobial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018). Furthermore, novel sulfur-containing pyrazole-pyridine hybrids, designed from thiazolidinone cores, have been evaluated for their antimicrobial efficiency, showing promise against gram-negative bacteria and fungal strains (Desai, Jadeja, & Khedkar, 2022).

Synthesis of Novel Compounds Research into the synthesis of novel compounds utilizing the thiazolidinone moiety has been robust, with studies focusing on creating derivatives with potential nematicidal and anticancer properties. For instance, novel methylene-bis-thiazolidinone derivatives have been synthesized, offering a new avenue for exploring potential nematicidal agents (Srinivas, Nagaraj, & Reddy, 2008). Additionally, the exploration of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a versatile building block for creating new thiopyrano[2,3-d]thiazole derivatives has highlighted the compound's utility in medicinal chemistry, particularly for synthesizing compounds with antitumor and antiviral activities (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).

properties

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S2/c1-18-7-3-6-16-13(17)12(20-14(16)19)9-10-4-2-5-11(15)8-10/h2,4-5,8-9H,3,6-7H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKXGVHTGNPODL-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

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